molecular formula C6H10N2O B067033 3-(1H-pyrazol-1-yl)propan-1-ol CAS No. 180741-37-1

3-(1H-pyrazol-1-yl)propan-1-ol

Cat. No. B067033
CAS RN: 180741-37-1
M. Wt: 126.16 g/mol
InChI Key: PMKIEDXXIYUBKC-UHFFFAOYSA-N
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Description

“3-(1H-pyrazol-1-yl)propan-1-ol” is a chemical compound with the CAS Number: 180741-37-1. It has a molecular weight of 126.16 and its IUPAC name is 3-(1H-pyrazol-1-yl)-1-propanol . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “3-(1H-pyrazol-1-yl)propan-1-ol” is 1S/C6H10N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,9H,2,5-6H2 . This indicates the molecular structure of the compound.

Scientific Research Applications

Biological Activity

3-(1H-pyrazol-1-yl)propan-1-ol: and its derivatives are known for a wide spectrum of biological activities. Compounds with pyrazole rings, such as dipyrazolylmethanes, have been found to be active against pathogens like trypanosomes and have shown anticancer activity . This suggests that derivatives of 3-(1H-pyrazol-1-yl)propan-1-ol could be explored for their potential use in treating various diseases.

Catalytic Activity

Pyrazole-based ligands, which can be derived from 3-(1H-pyrazol-1-yl)propan-1-ol, have been studied for their catalytic properties. These ligands have shown promise in oxidation reactions, such as the conversion of catechol to o-quinone, which is an important reaction in biochemistry and organic chemistry .

Coordination Chemistry

The pyrazole moiety in 3-(1H-pyrazol-1-yl)propan-1-ol can act as a ligand, coordinating with metal ions to form complexes. These complexes have applications in various fields, including catalysis and materials science .

Pharmaceutical Applications

Derivatives of pyrazole, including those related to 3-(1H-pyrazol-1-yl)propan-1-ol, have been found to exhibit a range of pharmaceutical activities. They have been used as anti-malarial, anti-inflammatory, antipyretic, antifungal, antibacterial, and antitumor agents .

Agrochemical Industry

In the agrochemical industry, pyrazole derivatives serve as active ingredients in pesticides and herbicides. The versatility of the pyrazole ring allows for the development of compounds with specific action mechanisms against agricultural pests .

Material Science

Pyrazole-based compounds are also explored in material science for their potential use in creating new types of polymers and coatings that could have unique properties, such as increased resistance to heat or chemicals .

Antimicrobial Agents

Research has shown that certain pyrazole derivatives have antimicrobial properties. This makes them candidates for the development of new antimicrobial agents that could be used to treat infections .

Anti-Tubercular Agents

Some novel heterocyclic chalcones derived from pyrazole compounds have been designed as anti-tubercular agents. These compounds have been evaluated for their efficacy against tuberculosis, which remains a significant global health challenge .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “3-(1H-pyrazol-1-yl)propan-1-ol” are not available, imidazole-containing compounds, which include pyrazol derivatives, have been noted for their broad range of chemical and biological properties. They have become an important synthon in the development of new drugs .

properties

IUPAC Name

3-pyrazol-1-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c9-6-2-5-8-4-1-3-7-8/h1,3-4,9H,2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKIEDXXIYUBKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589841
Record name 3-(1H-Pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-yl)propan-1-ol

CAS RN

180741-37-1
Record name 3-(1H-Pyrazol-1-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-Pyrazol-1-yl)-1-propanol
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